molecular formula C22H27N5O3S B12215346 3-[4-(piperidin-1-ylsulfonyl)phenyl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide

3-[4-(piperidin-1-ylsulfonyl)phenyl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide

Cat. No.: B12215346
M. Wt: 441.5 g/mol
InChI Key: DOYZVWDRJZVJQW-UHFFFAOYSA-N
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Description

3-[4-(piperidin-1-ylsulfonyl)phenyl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide is a complex organic compound that features a combination of sulfonamide and triazolopyridine moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(piperidin-1-ylsulfonyl)phenyl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide typically involves multiple steps, starting with the preparation of the key intermediates.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production .

Chemical Reactions Analysis

Types of Reactions

3-[4-(piperidin-1-ylsulfonyl)phenyl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[4-(piperidin-1-ylsulfonyl)phenyl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide involves its interaction with specific molecular targets. For instance, in antimalarial applications, it may inhibit enzymes critical for the survival of the malaria parasite. In anticancer research, the compound could interfere with DNA replication or repair mechanisms, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[4-(piperidin-1-ylsulfonyl)phenyl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide apart is its dual functionality, combining the properties of both sulfonamide and triazolopyridine moieties. This unique structure allows it to interact with multiple biological targets, enhancing its potential as a therapeutic agent .

Properties

Molecular Formula

C22H27N5O3S

Molecular Weight

441.5 g/mol

IUPAC Name

3-(4-piperidin-1-ylsulfonylphenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide

InChI

InChI=1S/C22H27N5O3S/c28-22(23-14-13-21-25-24-20-6-2-5-17-27(20)21)12-9-18-7-10-19(11-8-18)31(29,30)26-15-3-1-4-16-26/h2,5-8,10-11,17H,1,3-4,9,12-16H2,(H,23,28)

InChI Key

DOYZVWDRJZVJQW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCC(=O)NCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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